3-Acetyl-2-fluoropyridine
Overview
Description
3-Acetyl-2-fluoropyridine: is an organic compound with the molecular formula C₇H₆FNO. It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydrogen atom at the third position is replaced by an acetyl group.
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 3-acetyl-2-fluoropyridine belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing fluorine substituent in the aromatic ring . This property could influence the interaction of this compound with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of biologically active compounds, suggesting that they may play a role in various biochemical pathways .
Pharmacokinetics
The presence of a fluorine atom in the compound could potentially affect its bioavailability, as fluorine atoms are often introduced into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .
Result of Action
Given its potential use in the synthesis of biologically active compounds, it may have diverse effects depending on the specific context and targets .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Acetyl-2-fluoropyridine are not fully understood due to the lack of comprehensive studies. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions:
3-Acetyl-2-fluoropyridine can be synthesized through several methods. One common approach involves the fluorination of 3-acetylpyridine. This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 2-fluoropyridine is coupled with an acetyl group. This reaction requires a palladium catalyst and a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions and minimize the formation of by-products. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Acetyl-2-fluoropyridine can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amino or thiol derivatives of pyridine
Scientific Research Applications
Chemistry:
3-Acetyl-2-fluoropyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be incorporated into molecules that target specific biological pathways, offering potential therapeutic benefits for various diseases .
Industry:
The compound is used in the development of materials with specific properties, such as polymers and coatings. Its incorporation into these materials can enhance their chemical and physical properties, making them suitable for specialized applications .
Comparison with Similar Compounds
2-Acetylpyridine: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Fluoropyridine: Lacks the acetyl group, affecting its chemical behavior and applications.
2-Fluoro-4-acetylpyridine: Similar structure but with the acetyl group at the fourth position, leading to different reactivity patterns.
Uniqueness:
3-Acetyl-2-fluoropyridine’s unique combination of a fluorine atom and an acetyl group at specific positions on the pyridine ring imparts distinct chemical properties. This makes it a versatile compound in various synthetic and industrial applications .
Properties
IUPAC Name |
1-(2-fluoropyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEHTCBOJCVCNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507653 | |
Record name | 1-(2-Fluoropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79574-70-2 | |
Record name | 1-(2-Fluoropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetyl-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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